Tert-butyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. As reported by the Carreira lab, it serves as a building block for the synthesis of thia and oxa-azaspiro [3.4]octanes. Notably, it can readily undergo [3+2] cycloadditions with dipolarophiles, leading to the generation of a series of small-ring spirocycles .
Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been synthesized through different methodologies, including intramolecular lactonization reactions, highlighting its versatility in organic synthesis. For instance, Moriguchi et al. (2014) synthesized a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, emphasizing the compound's structural complexity and potential for further chemical modifications (Moriguchi et al., 2014).
- Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, showcasing the compound's role as a scaffold for creating substituted piperidines, which are valuable in drug development (Harmsen et al., 2011).
Molecular Structure and Analysis
- The molecular structure of various derivatives has been characterized using techniques such as X-ray diffraction analysis, revealing intricate details about their crystal structure and intermolecular interactions. For example, Kulkarni et al. (2016) synthesized and characterized two derivatives of N-Boc piperazine, providing insight into their linear and L-shaped molecular structures and the types of intermolecular interactions present in their crystal structures (Kulkarni et al., 2016).
Applications in Medicinal Chemistry
- Some studies focus on the synthesis of intermediates for pharmaceutical compounds. Wang et al. (2015) synthesized a key intermediate of Vandetanib, illustrating the compound's importance in the development of cancer treatments (Wang et al., 2015).
- Other research has explored the synthesis of enantiopure derivatives for biological applications. Marin et al. (2004) prepared enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, demonstrating the compound's utility in synthesizing biologically active molecules (Marin et al., 2004).
properties
IUPAC Name |
tert-butyl (3E)-3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-13(18)12(9-16)11-7-6-8-17(10-11)14(19)21-15(2,3)4/h5-8,10H2,1-4H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGFQSUHMIJEHB-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCN(C1)C(=O)OC(C)(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCCN(C1)C(=O)OC(C)(C)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-(1-cyano-2-ethoxy-2-oxoethylidene)-1-piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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